1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrazoles and pyrazines.
Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromine atom is introduced to a phenyl ring, which is then attached to the piperazine ring.
Coupling reactions: The final step involves coupling the bromophenyl-piperazine with the pyrazolo[1,5-a]pyrazine core using reagents like palladium catalysts in a Buchwald-Hartwig amination reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities.
Scientific Research Applications
1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound is used in biological assays to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring often acts as a scaffold that positions the bromophenyl and pyrazolo[1,5-a]pyrazine groups in a way that allows optimal binding to the target. This binding can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with similar compounds such as:
1-(4-Fluorophenyl)piperazine: Similar structure but with a fluorine atom instead of bromine, leading to different electronic and steric properties.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom, which also affects its reactivity and biological activity.
1-(4-Methoxyphenyl)piperazine: The methoxy group introduces different electronic effects, potentially altering its interaction with biological targets.
These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions due to the presence of the bromine atom.
Properties
Molecular Formula |
C17H18BrN5 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C17H18BrN5/c1-13-12-16-17(19-6-7-23(16)20-13)22-10-8-21(9-11-22)15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
KALNUFTVHUOXRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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